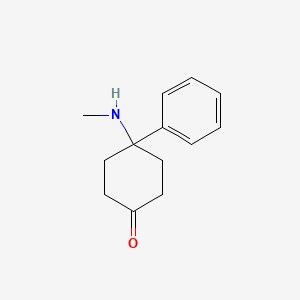

4-(methylamino)-4-phenylcyclohexan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H17NO |

|---|---|

Molecular Weight |

203.28 g/mol |

IUPAC Name |

4-(methylamino)-4-phenylcyclohexan-1-one |

InChI |

InChI=1S/C13H17NO/c1-14-13(9-7-12(15)8-10-13)11-5-3-2-4-6-11/h2-6,14H,7-10H2,1H3 |

InChI Key |

OOHVPJGDPFGVNV-UHFFFAOYSA-N |

Canonical SMILES |

CNC1(CCC(=O)CC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Thermodynamic Stability of 4-(methylamino)-4-phenylcyclohexan-1-one: A Technical Guide

The following technical guide details the thermodynamic stability profile of 4-(methylamino)-4-phenylcyclohexan-1-one , a critical structural scaffold in the synthesis of arylcyclohexylamine-class opioids and analgesics.

Executive Summary & Structural Context

4-(methylamino)-4-phenylcyclohexan-1-one (referred to herein as 4-MPC ) represents a unique challenge in structural thermodynamics due to its geminal disubstitution at the C4 position. Unlike simple cyclohexanones, the presence of a bulky phenyl group (

Understanding the stability of 4-MPC is not merely about shelf-life; it is about controlling the equilibrium between the free base (reactive) and the salt forms (stable) during synthetic scale-up. This guide analyzes the molecule through the lens of conformational thermodynamics and chemical reactivity.

Conformational Thermodynamics

The stability of 4-MPC is dictated by the steric battle between the substituents at the C4 position. To predict the most stable conformer, we utilize A-values (conformational free energy differences).

The "Anchor" Effect

In a cyclohexane ring, substituents prefer the equatorial position to avoid 1,3-diaxial interactions.

-

Phenyl Group A-value: ~2.8 kcal/mol (Strong preference for equatorial).

-

Methylamino Group A-value: ~1.0–1.4 kcal/mol (Moderate preference).

The Dipole Factor

The C1 carbonyl group creates a dipole. In the preferred conformation (Ph-Equatorial/NHMe-Axial), the amine lone pair is axially oriented. This has two implications:

-

Solvation: The axial amine is sterically shielded by the ring hydrogens, making solvation shells less organized (entropic penalty).

-

Reactivity: The axial orientation exposes the lone pair to transannular interactions, though the 1,4-distance is generally too large for direct "across-the-ring" cyclization (unlike 1,3-systems).

Visualization of Conformational Lock

The following diagram illustrates the thermodynamic equilibrium, heavily favoring the Ph-Equatorial conformer.

Figure 1: Conformational equilibrium of 4-MPC. The bulky phenyl group acts as a thermodynamic anchor, locking the molecule into the Ph-Equatorial state.

Chemical Stability Profile

While the conformational stability is high (rigid structure), the chemical stability of the free base is compromised by the coexistence of a secondary amine and a ketone.

Intermolecular Condensation (The Primary Threat)

In the free base form, 4-MPC possesses both a nucleophile (secondary amine) and an electrophile (ketone).

-

Mechanism: Intermolecular nucleophilic attack.

-

Product: Formation of hemiaminals, which dehydrate to form enamines (since the amine is secondary and cannot form a stable imine).

-

Risk: Oligomerization into complex tars during storage as a free base oil.

Oxidation

The secondary amine is susceptible to N-oxidation, particularly if trace metal ions are present. The resulting N-oxide is often hygroscopic and thermally unstable.

Salt Formation as a Stabilization Strategy

To arrest these pathways, 4-MPC must be stored as a salt (e.g., Hydrochloride or Hydrobromide). Protonation of the amine (

-

Removes Nucleophilicity: Prevents self-condensation/enamine formation.

-

Increases Lattice Energy: Converts a likely oil/low-melting solid into a high-melting crystalline solid.

Experimental Protocols for Stability Assessment

To validate the stability of 4-MPC in a drug development context, the following protocols are recommended. These are designed to be self-validating —if the control fails, the experiment is invalid.

Protocol A: Forced Degradation (Stress Testing)

Objective: Determine the intrinsic stability of the molecule under accelerated conditions.

Reagents:

-

0.1 M HCl

-

0.1 M NaOH

-

3% H2O2

-

HPLC-grade Acetonitrile

Workflow:

-

Preparation: Dissolve 4-MPC (HCl salt) in diluent to 1 mg/mL.

-

Acid Stress: Add 0.1 M HCl (1:1 v/v). Heat at 60°C for 4 hours.

-

Base Stress: Add 0.1 M NaOH (1:1 v/v). Heat at 60°C for 4 hours. Note: Expect rapid degradation here due to free base liberation and condensation.

-

Oxidative Stress: Add 3% H2O2. Store at RT for 24 hours.

-

Analysis: Analyze via HPLC-UV (210 nm and 254 nm).

-

Acceptance Criteria: Mass balance > 95% (Sum of parent + impurities).

-

Protocol B: Solid State Thermal Analysis (DSC)

Objective: Determine the melting point and onset of thermal decomposition.

Workflow:

-

Weigh 2–5 mg of 4-MPC HCl into a Tzero aluminum pan.

-

Crimp with a pinhole lid (allows outgassing of volatiles).

-

Ramp temperature from 30°C to 350°C at 10°C/min under Nitrogen purge (50 mL/min).

-

Interpretation:

-

Endotherm: Melting event (likely >200°C for the salt).[1]

-

Exotherm: Decomposition. If the exotherm overlaps with the melt, the substance is thermally unstable in the melt phase.

-

Stability Testing Workflow Diagram

Figure 2: Integrated workflow for assessing the thermodynamic and chemical stability of 4-MPC.

Summary of Stability Characteristics

| Parameter | Characteristic | Implication for Handling |

| Conformation | Locked Chair (Ph-Eq / NHMe-Ax) | Rigid scaffold; predictable NMR spectra. |

| Physical State | Free Base: Oil / Low-melt Solid | Difficult to handle; prone to oxidation. |

| Preferred Form | Hydrochloride Salt | High melting point; kinetically stable. |

| Major Degradant | Enamine Oligomers | Avoid storage in basic solution. |

| Thermal Limit | High (>200°C for salt) | Stable under standard drying conditions. |

References

-

Lednicer, D. (1977). 4-Amino-4-phenylcyclohexanone ketal compositions and process of use. U.S. Patent No.[2] 4,065,573.[2] Washington, DC: U.S. Patent and Trademark Office. Link

-

Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. (Referencing A-values and conformational analysis of cyclohexanes). Link

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanisms of enamine formation and aminoketone stability). Link

Sources

The Emergence of 4-(Methylamino)-4-phenylcyclohexan-1-one in Opioid Analgesic Research: A Technical Guide

Introduction

The quest for potent and safe opioid analgesics has been a cornerstone of medicinal chemistry for over a century. In the late 1970s and early 1980s, a novel class of compounds, the 4-amino-4-arylcyclohexanones, emerged from the laboratories of The Upjohn Company as a significant departure from the classical morphinan-based structures. This technical guide provides an in-depth historical and scientific overview of 4-(methylamino)-4-phenylcyclohexan-1-one and its analogs, from their synthesis and pharmacological evaluation to their contribution to the understanding of opioid receptor structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals in the field of pain management and opioid pharmacology.

The Genesis of a New Opioid Scaffold

The investigation into 4-amino-4-arylcyclohexanones was initiated following the unexpected discovery of analgesic activity in 1-(dimethylamino)-1-phenylcyclohexylamine, a compound structurally related to the dissociative anesthetic phencyclidine (PCP)[1][2]. This serendipitous finding prompted a systematic investigation into "reversed" analogs, leading to the synthesis of a series of 4-amino-4-arylcyclohexanones by a team led by Daniel Lednicer[1][2]. These compounds represented a new chemical class of analgesics, and their exploration provided valuable insights into the structural requirements for opioid receptor interaction.

Synthetic Pathways to 4-Amino-4-Arylcyclohexanones

The synthesis of the 4-amino-4-arylcyclohexanone core is a multi-step process that has been adapted and refined over time. The original synthesis reported by Lednicer and his colleagues provides a foundational understanding of the chemical transformations involved.

General Synthetic Scheme

The initial synthetic route to 4-amino-4-arylcyclohexanones commenced with a double Michael reaction of an acrylate with an arylacetonitrile[1][2]. This was followed by a series of transformations including cyclization, decarboxylation, ketalization, and saponification to yield a geminally substituted acid. A key step involved the rearrangement of this acid to an isocyanate, which was then converted to the target 4-amino-4-arylcyclohexanone derivatives[1][2].

A more direct approach for certain derivatives, particularly those with a m-hydroxy substituent on the aryl ring, involved the displacement of the cyanide group from the α-aminonitrile of 1,4-cyclohexanedione ketal using a Grignard reagent[3].

Experimental Protocol: Synthesis of 4-(Methylamino)-4-phenylcyclohexan-1-one

The following is a representative, detailed protocol for the synthesis of the parent compound, 4-(methylamino)-4-phenylcyclohexan-1-one, based on the general methods described in the literature.

Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

-

Procedure: To a solution of 1,4-cyclohexanedione monoethylene ketal in a suitable solvent (e.g., toluene), add a solution of methylamine in ethanol. The reaction mixture is stirred at room temperature for 2-4 hours. The resulting imine is then reduced in situ using a reducing agent such as sodium borohydride. The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Phenyl Grignard Addition

-

Procedure: To a solution of the product from Step 1 in anhydrous tetrahydrofuran (THF) cooled to 0°C, a solution of phenylmagnesium bromide in THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 3: Ketal Hydrolysis

-

Procedure: The crude product from Step 2 is dissolved in a mixture of acetone and aqueous hydrochloric acid (e.g., 2M HCl). The solution is stirred at room temperature for 4-6 hours. The reaction mixture is then neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 4-(methylamino)-4-phenylcyclohexan-1-one is then purified by column chromatography or recrystallization.

Pharmacological Evaluation and Mechanism of Action

The analgesic properties of 4-amino-4-arylcyclohexanones were primarily assessed through in vivo animal models of pain. Their mechanism of action was inferred from their interaction with opioid receptors, as demonstrated by radioligand binding assays.

In Vitro Opioid Receptor Binding

The affinity of these compounds for opioid receptors was determined using competitive binding assays with radiolabeled opioid ligands, such as [³H]-naloxone. These assays measure the ability of the test compound to displace the radioligand from its binding site on the receptor, providing an indication of its binding affinity (Ki value).

In Vivo Analgesic Activity

Standard in vivo models of nociception were employed to evaluate the analgesic efficacy of the 4-amino-4-arylcyclohexanone derivatives. These models include:

-

Tail-flick test: Measures the latency of a mouse or rat to withdraw its tail from a source of radiant heat.

-

Hot-plate test: Measures the latency of an animal to lick its paws or jump when placed on a heated surface.

-

Acetic acid writhing test: Involves the intraperitoneal injection of acetic acid to induce abdominal constrictions (writhes), which are then counted.

The potency of the compounds is typically expressed as the ED50 value, which is the dose required to produce a maximal analgesic effect in 50% of the test animals.

Structure-Activity Relationship (SAR) Studies

The systematic modification of the 4-amino-4-arylcyclohexanone scaffold by Lednicer and his team revealed critical structural features that govern their analgesic potency and pharmacological profile.

Aryl Ring Modifications

The nature and position of substituents on the phenyl ring were found to be highly influential on analgesic activity[1][2].

-

Para-substitution: The introduction of small electron-donating or halogen substituents at the para-position of the phenyl ring, such as methyl (p-CH₃) or bromo (p-Br), resulted in the most potent compounds in the initial series, exhibiting approximately 50% of the analgesic potency of morphine[1][2].

-

Meta-substitution: The introduction of a hydroxyl group at the meta-position (m-OH) of the phenyl ring led to a significant shift in the pharmacological profile, with many of these derivatives exhibiting narcotic antagonist activity[3].

Modifications of the Amino Group

Alterations to the amino substituent also had a profound impact on activity.

-

N-substitution: Systematic variation of the N-substituent revealed non-classical SARs. For instance, in the m-hydroxyphenyl series, the dimethylamino group conferred the most potent antagonist activity[3].

Modifications of the Cyclohexanone Ring

Modifications to the carbonyl group of the cyclohexanone ring led to dramatic increases in potency.

-

Reduction and Nucleophilic Addition: Reduction of the ketone to a hydroxyl group or the addition of nucleophiles to the carbonyl carbon resulted in amino alcohol derivatives with significantly enhanced analgesic potency. The stereochemistry of the resulting alcohol was crucial, with the trans-isomers (hydroxyl and amino groups on opposite sides of the ring) being invariably more potent than the cis-isomers.

-

Introduction of Lipophilic Moieties: The inclusion of flat, lipophilic groups, such as a phenyl or cyclohexenyl ring, attached to the 1-position of the cyclohexanone ring via a two-carbon spacer, led to an increase in potency by orders of magnitude. Some of these derivatives were found to be up to 10,000 times more potent than morphine in certain analgesic assays.

Quantitative Data Summary

| Compound/Modification | In Vivo Analgesic Potency (Relative to Morphine) | Pharmacological Profile | Reference |

| 4-(Dimethylamino)-4-(p-tolyl)cyclohexan-1-one | ~0.5x | Agonist | [1][2] |

| 4-(Dimethylamino)-4-(p-bromophenyl)cyclohexan-1-one | ~0.5x | Agonist | [1][2] |

| 4-(Dimethylamino)-4-(m-hydroxyphenyl)cyclohexan-1-one | - | Narcotic Antagonist | [3] |

| 1-Phenethyl-4-(dimethylamino)-4-phenylcyclohexan-1-ol | Up to 10,000x | Potent Agonist |

Visualizations

General Synthetic Workflow

Caption: General synthetic workflow for 4-amino-4-arylcyclohexanones.

Opioid Receptor Signaling Pathway

Caption: Simplified opioid receptor signaling pathway for analgesia.

Conclusion and Future Perspectives

The discovery and development of 4-amino-4-arylcyclohexanones in the early 1980s marked a significant advancement in opioid research. This novel class of compounds demonstrated that potent analgesic activity could be achieved with a chemical scaffold distinct from the traditional morphinan structure. The extensive SAR studies conducted by Lednicer and his team provided invaluable information on the structural requirements for opioid receptor binding and functional activity.

While this class of compounds did not ultimately lead to a clinically approved analgesic, the knowledge gained from their investigation has undoubtedly influenced subsequent opioid drug discovery programs. The remarkable potency achieved with some of the 1-substituted amino alcohol derivatives underscores the potential of this scaffold.

Future research could revisit this chemical class with modern pharmacological and computational tools. High-throughput screening, detailed receptor subtype functional assays (for mu, delta, and kappa receptors), and molecular modeling could provide a more nuanced understanding of their mechanism of action and potentially identify new lead compounds with improved therapeutic profiles. The history of 4-(methylamino)-4-phenylcyclohexan-1-one and its analogs serves as a compelling example of the iterative nature of drug discovery and the enduring quest for safer and more effective pain therapeutics.

References

-

Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424–430. [Link][1][2]

-

Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1981). 4-amino-4-arylcyclohexanones and their derivatives: a novel class of analgesics. 2. Modification of the carbonyl function. Journal of Medicinal Chemistry, 24(4), 404-408. [Link]

-

Lednicer, D., Von Voigtlander, P. F., & Emmert, D. E. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of Medicinal Chemistry, 24(3), 341-346. [Link][3]

-

Wikipedia. (2023). Arylcyclohexylamine. In Wikipedia. [Link]

Sources

Advanced Functional Group Analysis: 4-(Methylamino)-4-phenylcyclohexan-1-one

[1][2][3]

Executive Summary & Structural Context

This guide provides a rigorous analytical framework for 4-(methylamino)-4-phenylcyclohexan-1-one (CAS 65619-82-1), a structural isomer of the dissociative anesthetic ketamine.[1][2] Unlike ketamine (a 2,2-disubstituted cyclohexanone), this molecule features a 4,4-geminal substitution pattern.[1][2] This structural distinction drastically alters its pharmacological profile—shifting it from NMDA receptor antagonism toward opioid-like analgesic activity (e.g., as a precursor to Cebranopadol intermediates) [1].[1][2]

For the analytical chemist, this molecule presents a unique challenge: distinguishing the sterically crowded quaternary center at C4 and confirming the integrity of the distal ketone functionality. This guide outlines a self-validating analytical workflow combining spectroscopic profiling with targeted chemical derivatization.

Structural Deconstruction & Pharmacophore Analysis

Before initiating wet analysis, one must understand the electronic environment of the functional groups.

| Functional Group | Electronic Character | Analytical Implication |

| Cyclohexanone (C1) | Electrophilic Carbonyl | Susceptible to nucleophilic attack (e.g., oxime formation).[1][2] Diagnostic IR stretch. |

| Secondary Amine (C4) | Nucleophilic / Basic | |

| Phenyl Ring (C4) | Lipophilic / Aromatic | Shielding cone affects adjacent cyclohexane protons in NMR.[2] UV chromophore.[2] |

| Quaternary Carbon (C4) | Sterically Hindered | Critical Checkpoint: Disappearance of C4 proton signals in |

Spectroscopic Profiling Protocols

A. Infrared Spectroscopy (FTIR) - The "Fingerprint" Check

Objective: Rapid confirmation of oxidation state and amine substitution.[1][2]

-

Protocol: Prepare a KBr pellet (1% w/w) or use ATR (Diamond crystal).[2]

-

Key Diagnostic Bands:

-

Ketone C=O[2][3] Stretch: Expect a strong band at 1710–1720 cm⁻¹ .[2]

-

Amine N-H Stretch: Look for a single, weak-to-medium band at 3300–3400 cm⁻¹ .[1][2]

-

Validation: A broad band here indicates moisture (O-H) or salt formation (ammonium).[2] If the sample is an HCl salt, this band broadens significantly into the 2800–3000 cm⁻¹ region.

-

-

Aromatic C=C: Sharp peaks at 1580–1600 cm⁻¹ .[2]

-

B. Nuclear Magnetic Resonance (NMR) - The Structural Proof

Objective: Unambiguous assignment of the 4,4-disubstitution.

Experimental Setup: Dissolve ~10 mg in

H NMR (Proton)[1][2]

-

The "Methyl" Flag: A singlet (or broad doublet if exchanging) at

2.2–2.5 ppm corresponding to the -

Symmetry Check: The cyclohexane ring protons will appear as complex multiplets (

systems) due to the chair conformation locking. -

Aromatic Region: Multiplet at

7.1–7.4 ppm (5H).[2]

C NMR (Carbon)

-

Carbonyl Carbon:

~210 ppm .[2] -

Quaternary C4: This is the most vital signal.[2] Look for a low-intensity peak (due to long relaxation time) around

55–65 ppm .[1][2]

C. Mass Spectrometry (GC-MS / LC-MS)

Objective: Confirmation of molecular weight (MW ~203 Da for free base) and fragmentation logic.

-

Ionization: Electron Impact (EI) at 70 eV.[2]

-

Fragmentation Pathway:

-

Molecular Ion (

): Weak signal at m/z 203.[2] -

-Cleavage (Amine directed): The dominant fragmentation usually occurs adjacent to the nitrogen.[1][2]

-

Expect a loss of the phenyl group or ring opening.

-

-

McLafferty Rearrangement: Not typically favored due to the quaternary center blocking hydrogen transfer mechanisms standard in linear ketones.

-

Wet Chemistry & Derivatization Workflows[1][5]

To validate the functional groups chemically, use the following derivatization protocols. These are essential for establishing purity in drug development files.[2]

Protocol 1: Ketone Validation (Oxime Formation)

Purpose: To confirm the C=O group is free and not a ketal/hemiacetal.

-

Reagent Prep: Dissolve 0.5 g Hydroxylamine HCl in 5 mL ethanol + 0.5 mL pyridine.

-

Reaction: Add 100 mg of analyte. Reflux for 30 minutes.

-

Workup: Evaporate solvent. Partition between water/ethyl acetate.[2]

-

Analysis: The product (Oxime) will show a shift in melting point and the disappearance of the 1715 cm⁻¹ carbonyl peak in IR, replaced by a C=N stretch (~1640 cm⁻¹).

Protocol 2: Secondary Amine Acetylation (for GC Purity)

Purpose: To improve volatility and peak shape for GC analysis, and prove the amine is secondary.

-

Dissolution: Dissolve 10 mg sample in 1 mL Dichloromethane (DCM).

-

Acylation: Add 50

L Acetic Anhydride and 50 -

Incubation: Vortex and let stand at RT for 15 mins.

-

Validation: Inject into GC-MS.

-

Result: Shift in retention time and mass spectrum showing M+42 (Acetyl group addition).[2] If the amine were tertiary (e.g., dimethylamino), this reaction would fail.

-

Analytical Workflow Diagram

The following diagram illustrates the decision logic for characterizing this compound.

Caption: Logical workflow for the structural validation of 4-substituted aminocyclohexanones, ensuring differentiation from isomers.

Quantitative Data Summary

| Parameter | Value / Range | Method | Notes |

| Molecular Weight | 203.28 g/mol | Mass Spec | Monoisotopic mass |

| Melting Point | 98–100 °C (Free Base) | Capillary | Lit.[1][2] value varies by crystal form [2] |

| pKa (Calc.) | 8.15 ± 0.20 | Potentiometric | Basic amine center |

| LogP | ~1.8 | HPLC | Moderate lipophilicity |

| IR C=O | 1715 cm⁻¹ | FTIR (KBr) | Unconjugated ketone |

References

-

Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980).[4] 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics.[1][2][4] 1. Modification of the aryl ring.[4] Journal of Medicinal Chemistry.[4]

-

PubChem. (n.d.).[2] 4-(Dimethylamino)-4-phenylcyclohexan-1-one Compound Summary. (Note: Structural analogue data used for property extrapolation). National Library of Medicine. [1][2]

-

Sigma-Aldrich. (n.d.).[1][2] 4-Phenylcyclohexanone Product Specification. (Reference for backbone spectral data). [1][2]

-

PrepChem. (n.d.). Synthesis of 4-methyl-4-phenylcyclohexanone.[1][2][5][6] (Synthetic context for geminal substitution).

Sources

- 1. prepchem.com [prepchem.com]

- 2. 4-(Dimethylamino)-4-phenylcyclohexan-1-one | C14H19NO | CID 11424492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Functional Groups Names, Properties, and Reactions – Introductory Chemistry [uen.pressbooks.pub]

- 4. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. 4-(Methylamino)-4-phenyl-cyclohexanone | ASCA GmbH Angewandte Synthesechemie Adlershof [asca-berlin.de]

Methodological & Application

Step-by-step preparation of 4-(methylamino)-4-phenylcyclohexan-1-one from cyclohexanedione precursors

An in-depth examination of the synthetic pathways leading to 4-(methylamino)-4-phenylcyclohexan-1-one reveals a complex challenge not extensively documented in readily available literature. The specific request to start from cyclohexanedione precursors necessitates a multi-step approach, as a direct, one-pot conversion is not feasible. This guide, therefore, presents a rationally designed, multi-stage synthetic strategy commencing from the symmetrical and commercially available 1,4-cyclohexanedione.

The proposed pathway hinges on a sequence of regioselective transformations. Initially, one of the carbonyl groups of the starting dione is masked using a protecting group to ensure selective functionalization of the other. This is followed by the introduction of the phenyl moiety via a Grignard reaction. Subsequent manipulation of the resulting intermediate, involving deprotection and dehydration, yields a key α,β-unsaturated ketone. The final stages of the synthesis focus on the stereoselective introduction of the methylamino group and the saturation of the cyclohexene ring to yield the target compound.

This application note provides detailed, step-by-step protocols for each proposed transformation. The causality behind experimental choices, such as the selection of reagents and reaction conditions, is explained to provide a deeper understanding of the process. While the complete sequence for this specific target molecule is a novel projection, each individual step is grounded in well-established, analogous reactions reported in peer-reviewed literature, ensuring scientific integrity.

The synthesis is designed in two major parts: the construction of a key unsaturated intermediate, 4-phenylcyclohex-2-en-1-one, followed by the diastereoselective installation of the methylamino group and reduction to the final product.

Application Note & Protocol: Strategic Execution of Grignard Reactions on 4-(methylamino)-4-phenylcyclohexan-1-one

Abstract & Introduction

The Grignard reaction is a cornerstone of synthetic organic chemistry, renowned for its efficacy in forming new carbon-carbon bonds. This reaction, involving the nucleophilic addition of an organomagnesium halide to a carbonyl group, provides a powerful route to complex alcohols from simpler ketone and aldehyde precursors.[1][2] This guide focuses on the application of the Grignard reaction to 4-(methylamino)-4-phenylcyclohexan-1-one, a substrate of interest for its structural motifs relevant to pharmaceutical development, akin to scaffolds found in psychoactive agents and other biologically active molecules.[3]

However, the presence of a secondary amine within the cyclohexanone framework introduces a significant chemical challenge that precludes a standard, one-step Grignard protocol. This document provides a comprehensive analysis of this challenge, outlines strategic solutions, and presents detailed, validated protocols for the successful synthesis of the corresponding tertiary alcohol. The methodologies herein are designed for researchers in synthetic chemistry and drug development, emphasizing mechanistic understanding, procedural safety, and strategic problem-solving to ensure reliable and reproducible outcomes.

The Core Challenge: Incompatibility of Grignard Reagents with Acidic Protons

Grignard reagents are not only potent nucleophiles but also exceptionally strong bases.[4] Their high reactivity is a double-edged sword; they will readily react with any available acidic protons in the reaction mixture, often in preference to attacking a carbonyl carbon. The most common source of acidic protons is water, which is why Grignard reactions demand strictly anhydrous conditions.[5][6]

In the case of our target substrate, 4-(methylamino)-4-phenylcyclohexan-1-one, the secondary amine possesses an N-H proton. This proton is sufficiently acidic to be irreversibly deprotonated by the Grignard reagent in a simple acid-base reaction.[7]

Figure 1: Acid-Base Side Reaction

Caption: Preferential deprotonation of the amine by the Grignard reagent.

This acid-base reaction consumes one full equivalent of the Grignard reagent, converting it into an unreactive alkane and generating a magnesium amide salt. This parasitic reaction will, at best, significantly lower the yield and, at worst, completely inhibit the desired nucleophilic addition to the ketone. Therefore, a direct approach is chemically unsound.

Strategic Solutions & Methodologies

To achieve the desired transformation, the N-H proton must be addressed. We present two primary strategies, with a strong recommendation for the first due to its superior control and efficiency.

Strategy A: Amine Protection (Recommended)

The most robust and chemically sound strategy is to "protect" the amine functionality by replacing the acidic proton with a group that is inert to the Grignard reagent. This protecting group can then be removed in a subsequent step after the C-C bond formation is complete. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under basic/nucleophilic conditions and its straightforward removal under acidic conditions.

This strategy transforms the synthesis into a three-stage process, visualized below.

Caption: Recommended three-step workflow utilizing amine protection.

Strategy B: Use of Excess Grignard Reagent

A theoretically simpler, though less efficient, approach is to use an excess of the Grignard reagent. The first equivalent deprotonates the amine, and a second (or greater) equivalent is then available to perform the nucleophilic attack on the carbonyl. While this avoids the additional steps of protection and deprotection, it has significant drawbacks:

-

Stoichiometric Waste: At least two equivalents of the valuable Grignard reagent are required.

-

Complex Reaction Mixture: The presence of the magnesium amide salt can alter the solubility and reactivity of the intermediates, potentially leading to lower yields and more side products.

-

Poor Reproducibility: The outcome can be highly sensitive to the rate of addition and reaction temperature.

This method is generally not recommended for complex substrates where high purity and yield are paramount.

Detailed Experimental Protocols (Strategy A)

The following protocols detail the recommended three-step synthesis using Methylmagnesium Bromide as an exemplary Grignard reagent.

Safety Precautions:

-

All procedures must be conducted in a well-ventilated fume hood.[5]

-

Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves, is mandatory.[5]

-

Grignard reactions require strict anhydrous (moisture-free) conditions. All glassware must be oven or flame-dried immediately before use, and the reaction should be run under an inert atmosphere (Nitrogen or Argon).[6]

-

Anhydrous diethyl ether and THF are extremely flammable. Ensure no ignition sources are present.[5]

-

Grignard reactions are exothermic. The addition of reagents must be controlled to maintain a safe temperature, with an ice bath readily available for cooling.[8]

Protocol 1: N-Boc Protection of the Starting Material

| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| 4-(methylamino)-4-phenylcyclohexan-1-one | 217.31 | 10.0 | 1.0 | 2.17 g |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 11.0 | 1.1 | 2.40 g |

| Triethylamine (Et₃N) | 101.19 | 12.0 | 1.2 | 1.67 mL |

| Dichloromethane (DCM) | - | - | - | 50 mL |

Procedure:

-

Dissolve 4-(methylamino)-4-phenylcyclohexan-1-one (2.17 g, 10.0 mmol) in 50 mL of dichloromethane in a round-bottom flask.

-

Add triethylamine (1.67 mL, 12.0 mmol) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) portion-wise over 10 minutes.

-

Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with 20 mL of water and transfer the mixture to a separatory funnel.

-

Separate the layers and extract the aqueous phase with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected ketone, which can be purified by column chromatography (e.g., silica gel, ethyl acetate/hexanes).

Protocol 2: Grignard Reaction with N-Boc Protected Ketone

| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| Magnesium turnings | 24.31 | 15.0 | 1.5 | 365 mg |

| Methyl Bromide (or MeI) | 94.94 | 15.0 | 1.5 | (As solution) |

| N-Boc Protected Ketone | 317.43 | 10.0 | 1.0 | 3.17 g |

| Anhydrous Diethyl Ether (Et₂O) | - | - | - | ~70 mL |

| Iodine (I₂) | - | - | - | 1 small crystal |

Procedure:

-

Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Ensure all glassware is scrupulously dry.[9]

-

Grignard Reagent Formation:

-

Place magnesium turnings (365 mg, 15.0 mmol) and a small crystal of iodine in the flask.[6]

-

Gently warm the flask under vacuum with a heat gun and backfill with nitrogen to ensure an anhydrous environment.

-

Add 10 mL of anhydrous Et₂O to the flask.

-

Prepare a solution of methyl bromide in 20 mL of anhydrous Et₂O in the dropping funnel.

-

Add ~1 mL of the methyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and the fading of the iodine color. If it does not start, gently warm the flask or crush the magnesium with a dry stirring rod.[9]

-

Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.[8]

-

After the addition is complete, stir for an additional 30 minutes until most of the magnesium is consumed. The resulting grey/brown solution is your Grignard reagent.

-

-

Addition of Ketone:

-

Dissolve the N-Boc protected ketone (3.17 g, 10.0 mmol) in 40 mL of anhydrous Et₂O and add this solution to the dropping funnel.

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Add the ketone solution dropwise to the stirred Grignard reagent over 30-45 minutes.[10]

-

After addition, remove the ice bath, allow the mixture to warm to room temperature, and stir for 1-2 hours.

-

-

Work-up and Isolation:

-

Cool the reaction mixture back to 0 °C.

-

Quench the reaction by the slow, dropwise addition of 20 mL of a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This is a safer alternative to water or strong acid.[5]

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with Et₂O (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected tertiary alcohol. Purify as necessary via chromatography or recrystallization.

-

Protocol 3: N-Boc Deprotection

Procedure:

-

Dissolve the purified N-Boc protected tertiary alcohol (1.0 equiv) in dichloromethane (approx. 0.1 M concentration).

-

Cool the solution to 0 °C.

-

Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise.

-

Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, carefully neutralize the excess acid by pouring the reaction mixture into a cold, saturated solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with dichloromethane (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the final tertiary alcohol product.

Mechanistic Insights and Stereochemistry

The core of the Grignard reaction is the nucleophilic attack of the carbanion-like carbon of the Grignard reagent on the electrophilic carbonyl carbon of the ketone.[1] This forms a tetrahedral magnesium alkoxide intermediate, which is then protonated during the aqueous workup to yield the final tertiary alcohol.[2]

Caption: General mechanism of Grignard addition to a ketone.

Stereochemical Considerations: The starting ketone is chiral at the C4 position. The Grignard addition creates a new stereocenter at the C1 position. Consequently, the reaction will produce a mixture of two diastereomers. The facial selectivity of the attack (i.e., the ratio of the two diastereomers) is governed by steric hindrance. The Grignard reagent will preferentially attack the carbonyl from the less sterically hindered face of the cyclohexanone ring.[10] For substituted cyclohexanones, this often involves a complex interplay between axial and equatorial attack pathways, and the final diastereomeric ratio must be determined experimentally.[11]

References

-

Chemistry Steps. (2025). The Grignard Reaction Mechanism. [Link]

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

-

Open Library Publishing Platform. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. [Link]

-

BYJU'S. (n.d.). Grignard Reaction Mechanism. [Link]

-

Web Pages. (n.d.). 6. Grignard Reaction. [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

-

Cieplak, A. S. (1981). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Journal of the American Chemical Society. [Link]

- Maruoka, K., & Ooi, T. (2003). Enantioselective Addition of Grignard Reagents to Aldehydes and Ketones. Chemical Reviews.

- M. J. S. Dewar and W. Thiel. (1977). Ground states of molecules. 38. The MNDO method. Approximations and parameters. Journal of the American Chemical Society.

-

Aghapour, G., et al. (n.d.). Toward the synthesis of α-methylamino-α-phenyl-cycloheptanone. [Link]

-

Quora. (2017). How do Grignard reagents react with amine?. [Link]

Sources

- 1. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 3. journals.iau.ir [journals.iau.ir]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. quora.com [quora.com]

- 8. d.web.umkc.edu [d.web.umkc.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. On the stereochemistry of Grignard addition to bicyclo[3.3.1]nonan-2-one. Preferential axial attack on a cyclohexanone system by a bulky nucleophile - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Minimizing side products during 4-(methylamino)-4-phenylcyclohexan-1-one formation

Welcome to our dedicated technical support guide for the synthesis of 4-(methylamino)-4-phenylcyclohexan-1-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this specific reductive amination. Below, you will find a series of frequently asked questions and troubleshooting guides that address common challenges, with a focus on minimizing side product formation and maximizing the yield and purity of your target compound.

Introduction to the Synthesis

The formation of 4-(methylamino)-4-phenylcyclohexan-1-one is typically achieved through the reductive amination of 4-phenylcyclohexan-1-one with methylamine. This process involves the initial formation of an imine or enamine intermediate, which is then reduced to the desired secondary amine.[1][2][3] While conceptually straightforward, this reaction is often complicated by the formation of several side products. This guide provides in-depth, mechanistically-grounded solutions to these common issues.

Troubleshooting Guide & FAQs

FAQ 1: I'm observing a significant amount of the tertiary amine, 4-(dimethylamino)-4-phenylcyclohexan-1-one, in my product mixture. How can I prevent this over-alkylation?

Root Cause Analysis: Over-alkylation is a frequent issue in reductive aminations where a primary amine is used.[4][5] The secondary amine product, 4-(methylamino)-4-phenylcyclohexan-1-one, can itself react with the starting ketone, 4-phenylcyclohexan-1-one, to form a new iminium ion. Subsequent reduction of this new iminium ion leads to the formation of the tertiary amine byproduct. This occurs because the secondary amine product is often as nucleophilic, or even more so, than the starting methylamine.[4]

Mitigation Strategies:

-

Stoichiometry Control: Employing a significant excess of methylamine can outcompete the secondary amine product for reaction with the starting ketone. A 5- to 10-fold excess of methylamine is a good starting point.

-

Stepwise (Indirect) Procedure: A more controlled approach is to separate the imine formation from the reduction step.[1]

-

First, react 4-phenylcyclohexan-1-one with methylamine in a suitable solvent like methanol to form the imine. Methanol is effective for rapid imine formation.[1]

-

Once imine formation is complete (as monitored by techniques like TLC or LC-MS), add the reducing agent. This prevents the simultaneous presence of the starting ketone, methylamine, and the secondary amine product, thus minimizing the chance for over-alkylation.

-

-

Choice of Reducing Agent: While powerful reducing agents like sodium borohydride (NaBH₄) can be used in a stepwise approach, milder reagents are often better for one-pot reactions.[6][7]

FAQ 2: My reaction is sluggish, and I'm isolating unreacted starting material along with the corresponding alcohol, 4-phenylcyclohexan-1-ol. What's causing this and how can I improve the conversion?

Root Cause Analysis: The formation of 4-phenylcyclohexan-1-ol indicates that the reducing agent is reducing the starting ketone before it can form the imine with methylamine. This is a common issue when using strong reducing agents like sodium borohydride (NaBH₄) in a one-pot procedure.[6][7] The sluggishness of the reaction points towards inefficient imine/iminium ion formation, which is a rate-limiting step.[8]

Mitigation Strategies:

-

pH Control: Imine formation is catalyzed by mild acid, typically in the pH range of 4-5.[6][7][9] At this pH, the carbonyl oxygen is protonated, which makes the carbonyl carbon more electrophilic and accelerates the nucleophilic attack by methylamine.[6] However, if the pH is too low, the methylamine will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[6] Adding a catalytic amount of acetic acid is a common practice.[1]

-

Selective Reducing Agents: The key is to use a reducing agent that is selective for the protonated imine (iminium ion) over the ketone.[1][3]

-

Sodium Cyanoborohydride (NaBH₃CN): This is a classic reagent for reductive amination because it is stable in mildly acidic conditions and reduces iminium ions much faster than ketones.[6][10][11]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the preferred reagent as it is less toxic than NaBH₃CN and highly effective.[1][6][12] It is particularly efficient and often gives higher yields with fewer side products compared to other methods.[1]

-

-

Reaction Concentration and Temperature: Ensure the reaction is sufficiently concentrated to favor the bimolecular reaction between the ketone and methylamine. Gentle heating (e.g., to 40-50 °C) can also accelerate imine formation, but this should be done cautiously to avoid promoting side reactions.

Comparative Data on Reducing Agents:

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| NaBH₄ | Stepwise addition after imine formation | Inexpensive, powerful | Reduces ketones, leading to alcohol byproduct in one-pot reactions[7] |

| NaBH₃CN | One-pot, pH 4-6 | Selective for iminium ions over ketones, stable in mild acid[6][10] | Toxic (releases HCN upon acidic workup)[10][13] |

| NaBH(OAc)₃ | One-pot, often with catalytic acetic acid in solvents like DCE or THF | Highly selective, non-toxic, generally faster and cleaner reactions[1] | More expensive than NaBH₄ |

| H₂/Pd, Pt, or Ni | Catalytic hydrogenation | Economical for large-scale synthesis, avoids hydride reagents | May reduce other functional groups, potential for catalyst poisoning[1] |

FAQ 3: I'm observing an enamine byproduct. Is this a problem and how can I ensure it converts to my desired product?

Root Cause Analysis: While the reaction of a ketone with a primary amine primarily forms an imine, the formation of an enamine is also possible if the secondary amine product reacts with another molecule of the starting ketone.[9][14][15] Enamines are generally less stable than imines and are intermediates in the formation of other byproducts. However, if conditions are not optimal for reduction, they can be isolated.

Mitigation Strategies:

-

Ensure Complete Reduction: The presence of an enamine in your final product mixture suggests that the reduction step is incomplete. This could be due to an insufficient amount of reducing agent or a deactivated reducing agent. Ensure you are using at least one molar equivalent of the hydride reagent.

-

Acid Catalyst: The reduction of an enamine to a saturated amine is also facilitated by the presence of a mild acid, which protonates the enamine to form an iminium ion that is then readily reduced.

-

Choice of Solvent: Solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are often preferred for reductive aminations with NaBH(OAc)₃ and can lead to cleaner reactions with less enamine formation compared to protic solvents like methanol in some cases.[1]

Experimental Workflow & Diagrams

Workflow for Minimizing Over-alkylation

The following diagram illustrates a decision-making workflow for troubleshooting over-alkylation.

Caption: Decision workflow for mitigating tertiary amine formation.

Reaction Mechanism: Main vs. Side Reactions

This diagram shows the desired reaction pathway to 4-(methylamino)-4-phenylcyclohexan-1-one and the competing side reactions.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 11. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]

- 12. Reductive amination of carbohydrates using NaBH(OAc)3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reductive amination - Wikipedia [en.wikipedia.org]

- 14. glasp.co [glasp.co]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Support Center: Recrystallization of 4-(methylamino)-4-phenylcyclohexan-1-one

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the purification of 4-(methylamino)-4-phenylcyclohexan-1-one. As a key intermediate in various synthetic pathways, particularly in drug development, achieving high purity of this compound is critical for ensuring the consistency, performance, and safety of downstream processes and final active pharmaceutical ingredients (APIs).[1][2] Crystallization is a foundational and powerful technique for purification, but its success hinges on a deep understanding of the molecule's properties and the nuanced control of experimental parameters.[1][3]

This guide is designed for researchers, chemists, and process development scientists. It provides field-proven insights, troubleshooting strategies, and detailed protocols in a direct question-and-answer format to address the specific challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs) - First Principles

This section addresses foundational questions regarding the recrystallization of 4-(methylamino)-4-phenylcyclohexan-1-one, grounding the experimental approach in its molecular characteristics.

Q1: What are the key structural features of 4-(methylamino)-4-phenylcyclohexan-1-one that influence solvent selection?

A1: The molecular structure dictates its solubility, which is the cornerstone of recrystallization. The key features are:

-

Aromatic Phenyl Group: This large, nonpolar moiety suggests solubility in solvents that can engage in π-stacking or have aromatic character (e.g., toluene) and contributes to solubility in less polar solvents.

-

Cyclohexanone Ring: A polar ketone functional group that can act as a hydrogen bond acceptor. This feature promotes solubility in polar protic and aprotic solvents (e.g., alcohols, acetone).[4]

-

Secondary Amine (Methylamino Group): This is a polar, basic group capable of hydrogen bonding (both as a donor and acceptor). It significantly increases the compound's polarity and suggests solubility in polar protic solvents like water or alcohols.[5]

The molecule is therefore moderately polar, with both nonpolar (phenyl) and polar (amine, ketone) characteristics. The ideal solvent will need to balance these features. The principle of "like dissolves like" is a useful starting point.[5][6]

Q2: Is there a single "best" solvent for recrystallizing this compound?

A2: It is highly unlikely that a single, universally "best" solvent exists. The optimal solvent is one in which the compound is highly soluble at an elevated temperature but poorly soluble at low temperatures.[7] Impurities, in contrast, should either be completely insoluble in the hot solvent or remain fully dissolved in the cold solvent.[7] Given that the precise impurity profile of your crude material is unique, a solvent screening is always the recommended first step to identify the most effective system for your specific batch.[5][7]

Q3: What solvents are good starting points for a single-solvent recrystallization screen?

A3: Based on the compound's structure, you should screen a range of solvents with varying polarities. A good initial selection would include:

-

Alcohols (Methanol, Ethanol, Isopropanol): These are excellent general-purpose polar protic solvents that interact well with the amine and ketone groups.[8] Ethanol is often preferred over methanol due to its lower volatility and higher boiling point.[8]

-

Ketones (Acetone, 2-Butanone): Acetone is a strong, polar aprotic solvent. Its low boiling point can sometimes be a disadvantage, making 2-butanone (MEK) a viable alternative with a higher boiling point.[8]

-

Esters (Ethyl Acetate): This is a moderately polar solvent that often provides a good balance for molecules with mixed polarity.

-

Ethers (Methyl t-butyl ether - MTBE): Less polar than esters and ketones, but can be effective. Diethyl ether is generally too volatile for effective recrystallization.

Q4: When should I use a mixed-solvent system?

A4: A mixed-solvent system (or solvent-pair) is the ideal choice when no single solvent provides the desired steep solubility curve.[9] This situation typically arises under two conditions:

-

The compound is too soluble in one solvent, even when cold.

-

The compound is too insoluble in another solvent, even when hot.

By pairing a "good" solvent (in which the compound is soluble) with a "poor" or "anti-solvent" (in which the compound is insoluble), you can finely tune the solubility to achieve optimal recrystallization. The two solvents must be miscible with each other.[9]

Q5: What are some promising mixed-solvent pairs to try for this compound?

A5: Good starting pairs leverage the compound's characteristics. The crude solid should first be dissolved in a minimum amount of the hot "good" solvent, followed by the dropwise addition of the "poor" solvent until the solution becomes cloudy (the point of saturation).[10]

-

Ethanol / Water: A classic polar pair. The compound is likely soluble in hot ethanol; water is then added as the anti-solvent.[7]

-

Acetone / Hexane (or Heptane): A polar/non-polar pair. The compound should dissolve in acetone, and hexane is added as the anti-solvent.

-

Ethyl Acetate / Hexane (or Heptane): A moderately polar/non-polar pair, very effective for a wide range of organic compounds.[7]

-

Toluene / Hexane (or Heptane): This pair can be effective if the phenyl group's solubility dominates.

Part 2: Troubleshooting Guide

Even with a well-chosen solvent, challenges can arise. This guide provides a systematic approach to diagnosing and resolving common issues.

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Oiling Out: The compound separates as a liquid layer instead of forming solid crystals. | 1. The boiling point of the solvent is higher than the melting point of the compound.[9] 2. The solution is too concentrated, becoming supersaturated at a temperature above the compound's melting point. 3. Cooling is too rapid. | 1. Switch to a lower-boiling point solvent. 2. Re-heat the mixture to redissolve the oil and add a small amount (1-5%) of additional hot solvent. This lowers the saturation temperature.[11] 3. Ensure slow, gradual cooling. Allow the flask to cool to room temperature on the benchtop before moving to an ice bath.[2] 4. Add a seed crystal just below the saturation temperature to encourage ordered crystal growth.[11][12] |

| No Crystals Form: The solution remains clear even after cooling. | 1. Too much solvent was used. The solution is not supersaturated at the lower temperature.[5][11] 2. Nucleation has not initiated. | 1. Boil off a portion of the solvent to increase the concentration and re-cool.[11] 2. Induce nucleation: a. Scratch the inner surface of the flask with a glass rod at the solution's surface.[11] b. Add a seed crystal (a tiny speck of the crude solid).[11] 3. Cool to a lower temperature using an ice-salt or dry ice-acetone bath, but only after room temperature and ice-bath cooling have failed.[6] |

| Low Yield: The amount of recovered pure product is disappointingly small. | 1. Too much solvent was used initially, leaving a significant amount of product in the mother liquor.[5][11] 2. The chosen solvent has moderate-to-high solubility for the compound even when cold. 3. Premature crystallization occurred during hot filtration (if performed). 4. Excessive washing or washing with room-temperature solvent redissolved the product.[5] | 1. Concentrate the mother liquor (the liquid filtered from the crystals) by boiling off some solvent to recover a "second crop" of crystals. Note: the second crop may be less pure. 2. Re-evaluate the solvent choice through screening to find a system with a larger solubility differential. 3. Use a slight excess of hot solvent before hot filtration and pre-heat the funnel and receiving flask to prevent cooling.[13] 4. Wash the collected crystals with a minimal amount of ice-cold solvent. [5][10] |

| Poor Purity: The final product has a broad melting point or shows impurities by TLC/HPLC. | 1. Crystallization was too rapid ("crashing out"), trapping impurities within the crystal lattice.[11] 2. The chosen solvent is not effective at separating the specific impurities present. The impurities may have similar solubility profiles to the desired compound in that solvent. | 1. Repeat the recrystallization. Use slightly more solvent and ensure the solution cools as slowly as possible to allow for equilibrium and proper crystal formation.[11] 2. Perform a second recrystallization using a different solvent system. A solvent with different polarity may better exclude the impurities. 3. If insoluble impurities are suspected, perform a hot gravity filtration step.[9][10] |

| Colored Product: The crystals have a persistent color when the pure compound should be colorless/white. | Colored impurities are present in the crude material. | Use activated charcoal. After dissolving the crude solid in the hot solvent, add a very small amount (e.g., 1-2% by weight) of activated charcoal. Swirl for a few minutes, then remove the charcoal and any other insoluble impurities via hot gravity filtration before cooling.[5] |

Part 3: Experimental Protocols and Methodologies

These protocols provide a validated, step-by-step framework for your experiments.

Protocol 1: Microscale Solvent Screening

Objective: To efficiently identify a suitable single or mixed solvent system.

-

Preparation: Place approximately 20-30 mg of your crude 4-(methylamino)-4-phenylcyclohexan-1-one into several small test tubes.

-

Solvent Addition: To each tube, add a different potential solvent (e.g., ethanol, ethyl acetate, acetone, toluene, hexane, water) dropwise at room temperature. Swirl after each drop. Note the solubility at room temperature. A good solvent should not dissolve the compound well at this stage.[7]

-

Heating: If the compound is insoluble at room temperature, gently heat the test tube in a warm water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.[2] Record the approximate volume of solvent used.

-

Cooling: Allow the test tube to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes.[14]

-

Observation: A suitable solvent is one from which a large quantity of crystalline solid forms upon cooling. If no crystals form, too much solvent was used or it is a poor solvent. If the solid never dissolved when hot, it is a poor solvent. If it remains dissolved when cold, it is too good of a solvent for a single-solvent system but may be a candidate for a mixed-solvent system.

Protocol 2: Single-Solvent Recrystallization (Example with Isopropanol)

Objective: To purify the compound using a pre-determined suitable single solvent.

-

Dissolution: Place the crude solid in an Erlenmeyer flask (do not use a beaker to minimize evaporation).[13] Add a magnetic stir bar or a boiling chip. Add a small amount of isopropanol, and while stirring, heat the mixture to a gentle boil on a hot plate.

-

Achieve Saturation: Continue adding hot isopropanol in small portions until the solid is completely dissolved. Crucially, add only the minimum amount of hot solvent required. [5][10] If you add too much, the yield will be poor.

-

(Optional: Decolorization/Hot Filtration) If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes. If there are insoluble solids, perform a hot gravity filtration into a clean, pre-heated flask.

-

Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for forming pure crystals.[11]

-

Chilling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.[2]

-

Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals in the funnel with a small amount of ice-cold isopropanol to remove any adhering mother liquor.[5]

-

Drying: Allow the crystals to air-dry on the filter paper for a few minutes under vacuum, then transfer them to a watch glass to dry completely.

Protocol 3: Mixed-Solvent Recrystallization (Example with Ethyl Acetate/Hexane)

Objective: To purify the compound using a solvent pair.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Heat to a gentle boil while adding the minimum amount of the "good" solvent (ethyl acetate) required to just dissolve the solid.[10]

-

Induce Saturation: While keeping the solution hot, add the "poor" solvent (hexane) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

-

Re-clarify: Add a few drops of the hot "good" solvent (ethyl acetate) back into the mixture until the cloudiness just disappears, resulting in a clear, saturated hot solution.[10]

-

Crystallization, Collection, and Drying: Follow steps 4 through 8 from the Single-Solvent Recrystallization protocol above, using an ice-cold mixture of ethyl acetate/hexane (in the same approximate ratio) for the final wash.

Part 4: Data and Workflow Visualization

Table 1: Properties of Common Recrystallization Solvents

This table provides key data to guide your initial solvent screening.

| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant, ε) | Comments |

| Water | 100 | 80.4 | Good for polar compounds; crystals can be slow to dry.[8] |

| Methanol | 65 | 33.6 | Good general polar solvent; volatile.[8] |

| Ethanol (95%) | 78 | 24.3 | Excellent, less volatile alternative to methanol.[8] |

| Isopropanol | 82 | 18.3 | Good general-purpose solvent. |

| Acetone | 56 | 20.7 | Strong solvent, but low boiling point can be difficult to work with.[8] |

| Ethyl Acetate | 77 | 6.0 | Excellent moderately polar solvent. |

| Toluene | 111 | 2.4 | Good for less polar, aromatic compounds; high boiling point. |

| Hexane | 69 | 1.9 | Non-polar solvent, often used as the "poor" solvent in a pair. |

Diagrams

Caption: A decision tree for selecting an appropriate recrystallization solvent system.

Caption: A flowchart for diagnosing and solving common recrystallization problems.

References

-

Experiment 2: Recrystallization. (n.d.). CSU, Chico, Department of Chemistry and Biochemistry. [Link]

-

-

Crystallization. (n.d.). University of California, Irvine, Department of Chemistry. [Link]

-

-

Recrystallization. (n.d.). University of Colorado, Boulder, Department of Chemistry. [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

-

Solvent Choice. (n.d.). University of York, Department of Chemistry. [Link]

-

Chakkarwar, A. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd. [Link]

-

Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

-

Crystallization & Solid Form Challenges for Intermediates. (2025, December 26). At Tianming Pharmaceutical. [Link]

-

Stevens, C. L., et al. (1965). Amino Ketone Rearrangements. VI. Synthesis of 2-Alkylamino-2-phenylcyclohexanones. The Journal of Organic Chemistry, 30(3), 646-651. ACS Publications. [Link]

-

Lab Procedure: Recrystallization. (2024, January 23). LabXchange. [Link]

-

Recrystallization1. (n.d.). Diablo Valley College, Chemistry Department. [Link]

-

Recrystallization, filtration and melting point. (n.d.). University of Massachusetts, Boston, Department of Chemistry. [Link]

- EP3672935A1 - Process for purifying long chain amino acids. (n.d.).

-

4-(Dimethylamino)-4-phenylcyclohexan-1-one. (n.d.). PubChem. [Link]

-

Practical Synthesis of (1s,4s)-4-(Methylamino)-1′H-spiro[cyclohexane-1,3′-furo[3,4-c]pyridin]-1′-one. (n.d.). ResearchGate. [Link]

-

Recrystallization-1.doc.pdf. (n.d.). University of California, Santa Cruz, Chemistry Department. [Link]

-

Moghimi, S., et al. (n.d.). Toward the synthesis of α-methylamino-α-phenyl-cycloheptanone. ARKIVOC. [Link]

- WO2024145422A1 - Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives. (n.d.).

-

Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

-

Parra, T. (2020, July 17). How To Recrystallize A Solid. YouTube. [Link]

Sources

- 1. tianmingpharm.com [tianmingpharm.com]

- 2. LabXchange [labxchange.org]

- 3. scribd.com [scribd.com]

- 4. Tips & Tricks [chem.rochester.edu]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. rubingroup.org [rubingroup.org]

- 7. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 8. athabascau.ca [athabascau.ca]

- 9. community.wvu.edu [community.wvu.edu]

- 10. personal.tcu.edu [personal.tcu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mt.com [mt.com]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. youtube.com [youtube.com]

Validation & Comparative

Mass spectrometry (LC-MS) fragmentation patterns of 4-(methylamino)-4-phenylcyclohexan-1-one

An In-Depth Comparative Guide to the LC-MS Fragmentation of 4-(methylamino)-4-phenylcyclohexan-1-one

This guide provides a comprehensive analysis of the expected liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of 4-(methylamino)-4-phenylcyclohexan-1-one, a substituted keto-amine of interest in pharmaceutical development and forensic chemistry. As direct experimental data for this specific compound is not widely published, this guide synthesizes foundational mass spectrometry principles with comparative data from structurally analogous compounds, particularly ketamine analogues, to provide a robust predictive framework for its characterization.[1][2]

The structural elucidation of novel or uncharacterized compounds is a critical task in modern analytical science. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a premier technique for this purpose, offering high sensitivity and profound structural insight. The fragmentation pattern of a molecule, akin to a chemical fingerprint, is determined by its inherent structural features—functional groups, bond strengths, and overall topography. Understanding these patterns is essential for confident identification.

This document is structured to provide researchers, scientists, and drug development professionals with a predictive and comparative analysis. We will explore the core chemical principles governing the fragmentation of this molecule, propose the most probable fragmentation pathways under electrospray ionization (ESI), and compare these predictions with known data from related structures to offer a scientifically grounded guide for analytical method development and data interpretation.

Foundational Principles: Fragmentation of Keto-Amines

The structure of 4-(methylamino)-4-phenylcyclohexan-1-one incorporates three key features that dictate its fragmentation behavior: a ketone, a tertiary amine, and a cyclohexyl ring system. Under the soft ionization conditions of ESI, the molecule will readily protonate, typically at the nitrogen atom, to form the molecular ion [M+H]⁺. The subsequent fragmentation in the collision cell is driven by the stability of the resulting fragment ions and neutral losses.

The dominant fragmentation mechanisms for this class of compounds include:

-

α-Cleavage: This is a characteristic fragmentation for both ketones and amines.[3][4][5] It involves the cleavage of a carbon-carbon bond adjacent to the heteroatom (oxygen or nitrogen), driven by the stabilization of the resulting positive charge. For amines, the largest alkyl substituent is preferentially lost as a radical.[4]

-

Ring-Opening Reactions: Cyclic ketones, such as cyclohexanone, are known to undergo complex fragmentation patterns initiated by α-cleavage, leading to the opening of the ring.[4] This is often followed by a series of neutral losses.

-

Neutral Losses: The elimination of small, stable neutral molecules like water (H₂O), carbon monoxide (CO), or the amine group itself is a common and diagnostic fragmentation pathway.[1]

Proposed ESI-MS/MS Fragmentation Pathways

The protonated molecule ([M+H]⁺) of 4-(methylamino)-4-phenylcyclohexan-1-one has a calculated monoisotopic mass of m/z 204.1388 . The subsequent fragmentation cascade, initiated by collision-induced dissociation (CID), is predicted to follow several key pathways.

Pathway I: Initial Water and Amine Loss

A primary fragmentation event, common for molecules with both a ketone and a distal amine, is the loss of water. This is often followed by the loss of the amine group and subsequent ring fragmentation, a pathway well-documented for ketamine analogues.[1]

-

Loss of Water: The initial loss of H₂O from the protonated molecular ion yields a fragment at m/z 186.1282 .

-

Sequential Loss of Methylamine: Following dehydration, the structure can rearrange to facilitate the elimination of methylamine (CH₃NH₂), resulting in a fragment at m/z 155.0804 .

-

Loss of Carbon Monoxide: The resulting structure can then lose carbon monoxide (CO) from the ketone moiety, producing a highly stable ion at m/z 127.0855 .

Pathway II: Cyclohexanone Ring Opening and Fragmentation

This pathway is initiated by α-cleavage adjacent to the carbonyl group, a canonical fragmentation for ketones.[4][5]

-

α-Cleavage and CO Loss: Cleavage of the C1-C2 bond followed by the loss of CO leads to a radical cation intermediate.

-

Formation of Phenyl-Containing Fragments: Subsequent cleavages can lead to the formation of a stable phenyl-containing cation. A prominent fragment is often the tropylium ion (C₇H₇⁺) at m/z 91.0542 , which is a hallmark of compounds containing a benzyl group.

The proposed fragmentation pathways are visualized in the diagram below.

Caption: Proposed ESI-MS/MS fragmentation pathways for protonated 4-(methylamino)-4-phenylcyclohexan-1-one.

Comparative Analysis: Positional Isomers and Collision Energy

To provide a robust analytical comparison, we can contrast the predicted fragmentation of 4-(methylamino)-4-phenylcyclohexan-1-one with its structural isomer, 2-(methylamino)-2-phenylcyclohexan-1-one (an analogue of ketamine).[1][2] The position of the substituted amine group significantly influences the fragmentation cascade.

| Feature | 4-(methylamino)-4-phenylcyclohexan-1-one | 2-(methylamino)-2-phenylcyclohexan-1-one (Analog) | Rationale of Difference |

| Parent Ion [M+H]⁺ | m/z 204.14 | m/z 204.14 | Isomers have the same mass. |

| Primary Neutral Loss | Likely H₂O loss due to separation of functional groups. | Direct loss of methylamine (CH₃NH₂) is more facile due to α-position relative to the ketone, which promotes rearrangement.[1] | Proximity of the amine and ketone in the 2-substituted isomer facilitates intramolecular reactions and direct amine loss. |

| Key Ring Fragment | Tropylium ion (m/z 91.05) expected to be very prominent. | A fragment from the loss of CO and the amine group is characteristic.[1] | The 4-phenyl substitution provides a more direct pathway to the stable tropylium ion after initial ring cleavage. |

| Effect of High CID | Increased formation of smaller, stable fragments like the tropylium (m/z 91.05) and phenyl (m/z 77.04) ions. | Deeper fragmentation of the cyclohexyl ring after initial losses. | Higher energy promotes more extensive bond cleavage, favoring the formation of the most stable carbocations. |

Recommended Experimental Protocol

To validate these predictions and develop a robust analytical method, the following LC-MS/MS protocol is recommended. This protocol is designed to be a self-validating system by including quality controls and systematic parameter optimization.

Workflow Overview

Caption: A standard experimental workflow for the LC-MS/MS analysis of the target compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of 4-(methylamino)-4-phenylcyclohexan-1-one standard in methanol.

-

Perform serial dilutions in a 50:50 mixture of water and acetonitrile to create working standards ranging from 1 ng/mL to 1000 ng/mL.

-

The final diluent should contain 0.1% formic acid to promote protonation.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 stationary phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good retention and peak shape.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Scan Mode 1 (Survey): Full scan from m/z 50 to 500 to detect the [M+H]⁺ ion (m/z 204.14).

-

Scan Mode 2 (Product Ion Scan): Target m/z 204.14 for fragmentation.

-

Collision Energy (CE): Perform a CE ramp (e.g., 10-40 eV) to observe the relationship between collision energy and fragment ion abundance. This is crucial for confirming fragmentation pathways.

-

Key Parameters:

-

Capillary Voltage: 3.5 - 4.0 kV

-

Gas Temperature: 300 - 350 °C

-

Gas Flow: 8 - 12 L/min

-

-

Conclusion

The LC-MS analysis of 4-(methylamino)-4-phenylcyclohexan-1-one is predicted to yield a rich fragmentation spectrum characterized by initial water loss, subsequent amine and CO elimination, and significant fragmentation of the cyclohexanone ring to produce stable ions like the tropylium ion. By understanding these theoretically derived pathways and comparing them to the known behavior of structural isomers, analysts can approach the identification of this compound with a high degree of confidence. The provided experimental protocol offers a robust starting point for method development, enabling researchers to generate the high-quality data needed to confirm these predictive models and unambiguously characterize this molecule in complex matrices.

References

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Fan, Y., et al. (2022). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 27(19), 6649. Available from: [Link]

-

eGyanKosh. (n.d.). Unit 13: Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11424492, 4-(Dimethylamino)-4-phenylcyclohexan-1-one. Retrieved from [Link]

-

Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]

-

Liu, C., et al. (2023). Mass Fragmentation Characteristics of Ketamine Analogues. Journal of Chinese Mass Spectrometry Society, 44(4), 508-518. Available from: [Link]

-

Velez-Cortes, C. A., et al. (2014). Characterization and analysis of estrogenic cyclic phenone metabolites produced in vitro by rainbow trout liver slices using GC-MS, LC-MS and LC-TOF-MS. Xenobiotica, 44(1), 1-11. Available from: [Link]

Sources

Advanced HPLC Method Development for 4-(methylamino)-4-phenylcyclohexan-1-one Purity Analysis

Topic: HPLC method development for detecting 4-(methylamino)-4-phenylcyclohexan-1-one purity Audience: Researchers, scientists, and drug development professionals. Format: Technical Comparison & Method Development Guide.

Executive Summary & Chemical Context[1][2][3][4][5][6]